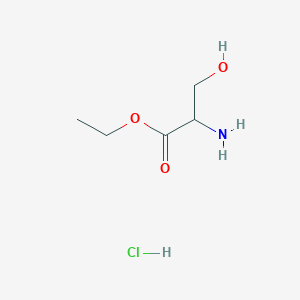
1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid
Descripción general
Descripción
1-(2,2,2-Trifluoroethyl)piperidine-3-carboxylic acid is a chemical compound with the CAS Number: 786582-21-6 . It has a molecular weight of 211.18 . The IUPAC name for this compound is 1-(2,2,2-trifluoroethyl)-3-piperidinecarboxylic acid . It is typically stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The InChI code for 1-(2,2,2-Trifluoroethyl)piperidine-3-carboxylic acid is 1S/C8H12F3NO2/c9-8(10,11)5-12-3-1-2-6(4-12)7(13)14/h6H,1-5H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
1-(2,2,2-Trifluoroethyl)piperidine-3-carboxylic acid has a molecular weight of 211.18 . The compound is typically stored at room temperature and has a physical form of oil .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid, focusing on six unique fields:
Drug Development
1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid: is a valuable compound in drug development due to its unique chemical structure. The trifluoroethyl group enhances the metabolic stability and bioavailability of drug candidates. This compound is often used as a building block in the synthesis of pharmaceuticals targeting various diseases, including neurological disorders and infectious diseases .
Catalysis
In the field of catalysis, 1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid serves as a ligand or catalyst precursor. Its ability to stabilize transition states and intermediates makes it useful in various catalytic reactions, including asymmetric synthesis and polymerization processes. Researchers have explored its potential to improve reaction efficiency and selectivity.
Material Science
This compound is also significant in material science, particularly in the development of advanced materials. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of materials. Additionally, it is used in the synthesis of fluorinated polymers, which have applications in coatings, membranes, and electronic devices .
Agrochemicals
1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid: is utilized in the agrochemical industry for the development of herbicides and pesticides. Its unique properties contribute to the effectiveness and environmental stability of these products. Researchers are investigating its role in improving the efficacy and reducing the environmental impact of agrochemicals .
Proteomics
In proteomics research, this compound is used as a reagent for protein modification and labeling. Its ability to introduce trifluoromethyl groups into proteins helps in studying protein interactions, structure, and function. This application is crucial for understanding biological processes and developing new therapeutic strategies .
Environmental Science
Environmental scientists use 1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid in the study of pollutant degradation and remediation. Its stability and reactivity make it a useful model compound for understanding the behavior of fluorinated pollutants in the environment. Research in this area aims to develop effective methods for the removal and neutralization of harmful substances .
Mecanismo De Acción
Target of Action
A related compound, ®-(-)-3-piperidinecarboxylic acid, is known to inhibit gaba (γ-aminobutyric acid) uptake . GABA is a major inhibitory neurotransmitter in the central nervous system, and its uptake inhibitors are often used in the treatment of various neurological disorders.
Mode of Action
If it acts similarly to ®-(-)-3-Piperidinecarboxylic acid, it may inhibit the reuptake of GABA, thereby increasing the concentration of GABA in the synaptic cleft and enhancing its inhibitory effect on neuronal activity .
Biochemical Pathways
If it acts as a gaba uptake inhibitor, it could potentially affect the gabaergic pathway, leading to increased inhibition of neuronal activity .
Result of Action
If it acts as a GABA uptake inhibitor, it could potentially lead to increased inhibition of neuronal activity, which could have various effects depending on the specific neurons and circuits involved .
Propiedades
IUPAC Name |
1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c9-8(10,11)5-12-3-1-2-6(4-12)7(13)14/h6H,1-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVLLLCFRLCPOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroethyl)piperidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[2-(dimethylamino)ethyl]sulfanyl}acetic acid](/img/structure/B6142752.png)

![2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid](/img/structure/B6142777.png)

![methyl 2-[(2-methylphenyl)amino]acetate](/img/structure/B6142795.png)


![3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid](/img/structure/B6142832.png)
![methyl[3-(propan-2-yloxy)propyl]amine](/img/structure/B6142837.png)

![3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B6142846.png)

![1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B6142853.png)